N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide
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Overview
Description
N-Acetoxy-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide is an organic compound that features a fluorenyl group substituted with acetoxy and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 9,9-dimethyl-9H-fluorene.
Bromination: The fluorene is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) to yield 2-bromo-9,9-dimethyl-9H-fluorene.
Amination: The bromo compound is then subjected to nucleophilic substitution with an amine, such as acetamide, to form N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide.
Acetoxylation: Finally, the acetamide derivative is acetoxylated using acetic anhydride in the presence of a catalyst like pyridine to yield N-Acetoxy-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Acetoxy-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Substitution: The acetoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce fluorenylamines .
Scientific Research Applications
N-Acetoxy-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-Acetoxy-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with biological molecules. The fluorenyl group can intercalate with DNA or interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(9,9-Dimethyl-9H-fluoren-2-yl)acetamide: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: Contains a boronic acid group instead of acetoxy and acetamide, used in different types of organic synthesis
Uniqueness
N-Acetoxy-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide is unique due to its combination of acetoxy and acetamide functionalities, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[acetyl-(9,9-dimethylfluoren-2-yl)amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12(21)20(23-13(2)22)14-9-10-16-15-7-5-6-8-17(15)19(3,4)18(16)11-14/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHDXMCSQXOANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80748554 |
Source
|
Record name | N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80748554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88509-82-4 |
Source
|
Record name | N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80748554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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